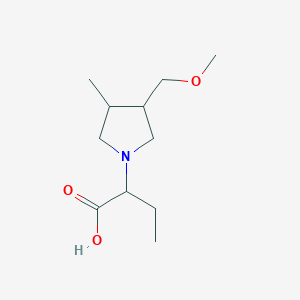

1-(3-Aminopropyl)-3-isobutylpiperidin-4-ol

Descripción general

Descripción

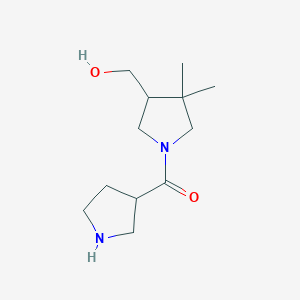

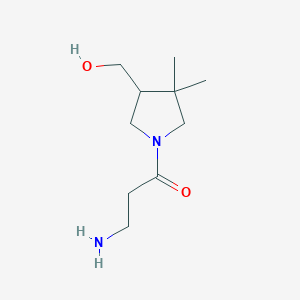

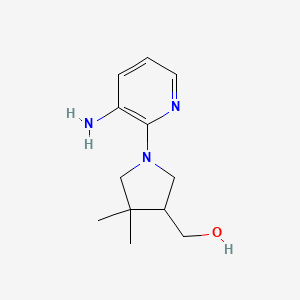

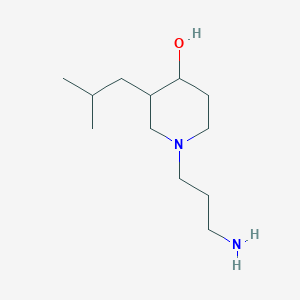

1-(3-Aminopropyl)-3-isobutylpiperidin-4-ol (1-ABP) is an organic compound that is widely used in many scientific research applications. Its synthesis method is relatively simple and it can be used in a variety of biochemical and physiological experiments. In

Aplicaciones Científicas De Investigación

Neurological Benefits in Spinal Cord Injury

1-(3-Aminopropyl)-3-isobutylpiperidin-4-ol has been studied for its potential benefits in patients with spinal cord injury (SCI). It is suggested to act as a potassium channel blocking agent, possibly aiding in the restoration of conduction in demyelinated internodes of axons in the spinal cord. In a study involving patients with SCI, the drug demonstrated a capability to ameliorate central conduction deficits, evidenced by improved somatosensory and motor evoked potentials. Patients experienced reduced spasticity, pain, and enhanced voluntary motor control and sensation, indicating neurologic benefits (Hayes et al., 1994).

Ribonucleotide Reductase Inhibition in Cancer Treatment

In cancer research, 1-(3-Aminopropyl)-3-isobutylpiperidin-4-ol has been identified as a novel small-molecule ribonucleotide reductase inhibitor, under the name 3-AP. A study aimed to establish the maximum tolerated dose and oral bioavailability of 3-AP in patients with advanced-stage solid tumors. The results indicated that 3-AP is well tolerated in oral form and has a modest clinical benefit rate, with a significant portion of patients achieving stable disease (Chao et al., 2012).

Metabolism and Bioavailability

Understanding the metabolism and bioavailability of compounds like 1-(3-Aminopropyl)-3-isobutylpiperidin-4-ol is crucial for their effective application in therapeutics. A study focusing on the metabolism of atenolol, which has a similar structure, revealed insights into the disposition and metabolism in humans, indicating that a significant portion of the drug is eliminated through urine mainly as the unchanged drug. Such studies can provide a basis for understanding the metabolic pathways and elimination processes of structurally related compounds (Reeves et al., 1978).

Therapeutic Potential in Multiple Sclerosis

The drug has shown promise in the treatment of multiple sclerosis (MS). Studies indicate that it may improve walking ability and reduce ambulatory disability in patients with MS. These improvements are linked with a reduction in patients' reported disability, suggesting that 1-(3-Aminopropyl)-3-isobutylpiperidin-4-ol offers a clinically meaningful therapeutic benefit for this group of patients (Goodman et al., 2009).

Mecanismo De Acción

Target of Action

Similar compounds such as aminosilanes are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalent attaching of organic films to metal oxides such as silica and titania .

Mode of Action

It is likely that this compound interacts with its targets through non-covalent interactions, similar to other aminosilanes . These interactions could lead to changes in the physical and chemical properties of the target, potentially altering its function.

Biochemical Pathways

Polyamine metabolism is known to be affected by similar compounds . For instance, polyamine oxidases can oxidize secondary amine groups in spermine and spermidine molecules, producing 1,3-diaminopropane, H2O2, and 1-(3-aminopropyl)-4-aminobutanal (from spermine) or 4-aminobutanal (from spermidine) .

Pharmacokinetics

Similar compounds such as aminosilanes are primarily hydrolyzed by serum peptidases into metabolites, which are recovered almost entirely in the urine .

Result of Action

Similar compounds such as aminosilanes are known to facilitate the delivery of phytochemical agents for biofilm disruption . They have shown significantly better penetration into biofilms and better biofilm eradication ability than traditional mesoporous silica nanoparticles .

Propiedades

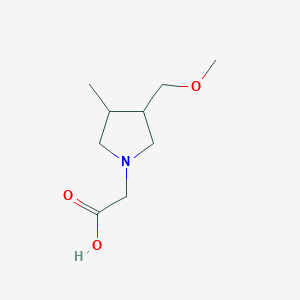

IUPAC Name |

1-(3-aminopropyl)-3-(2-methylpropyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O/c1-10(2)8-11-9-14(6-3-5-13)7-4-12(11)15/h10-12,15H,3-9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWHNHDQQDTRCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCC1O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminopropyl)-3-isobutylpiperidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-amine](/img/structure/B1480008.png)